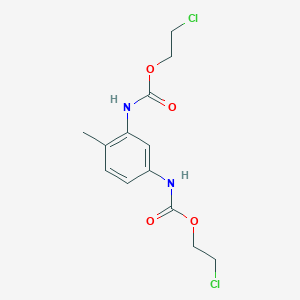
N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is a chemical compound with the molecular formula C13H16Cl2N2O4 and a molecular weight of 335.189 g/mol . This compound is known for its unique structure, which includes a 4-methyl-1,3-phenylene core with two 2-chloroethyl carbamate groups attached. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) typically involves the reaction of 4-methyl-1,3-phenylenediamine with 2-chloroethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis is typically carried out under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: The major products of hydrolysis are carbamic acids and the corresponding amines.
Scientific Research Applications
N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is used in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate)
- N,N’-(4-Methyl-1,3-phenylene)bis(3-pyridyl carbamate)
- N,N’-(4-Methyl-1,3-phenylene)bis(4-(benzyloxycarbonyl)phenyl carbamate)
- N,N’-(4-Bromo-2-methyl-m-phenylene)bis(2-(4-chlorophenylthio)ethyl carbamate)
Uniqueness
N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
57981-07-4 |
|---|---|
Molecular Formula |
C13H16Cl2N2O4 |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
2-chloroethyl N-[3-(2-chloroethoxycarbonylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-9-2-3-10(16-12(18)20-6-4-14)8-11(9)17-13(19)21-7-5-15/h2-3,8H,4-7H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
YMULDBJHQUUQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCCl)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



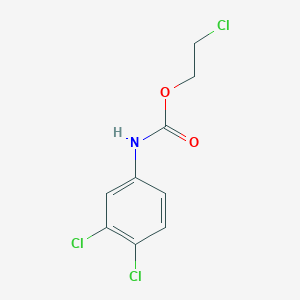





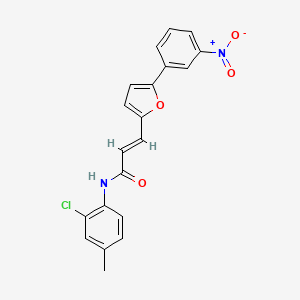

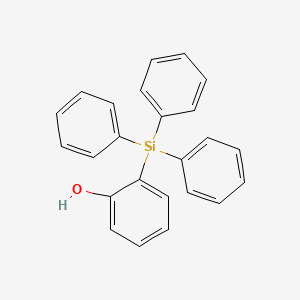
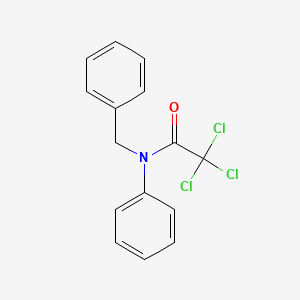


![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)
